Picomolar Potency as a Soluble Epoxide Hydrolase (sEH) Inhibitor
1,1-Dicyclohexyl-3-(1-naphthyl)urea inhibits the C-terminal domain of human sEH with an IC50 of 1.40 nM [1]. This potency places it among the most effective 1,3-disubstituted ureas reported, which typically range from 40 pM to 9.2 nM for optimized structures [2]. In contrast, the structurally simpler 1,3-dicyclohexylurea is a weaker inhibitor with IC50 values of 160 nM (human) and 90 nM (mouse) .
| Evidence Dimension | sEH inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | 1,3-Dicyclohexylurea: 160 nM (human) / 90 nM (mouse); Class of 1,3-disubstituted ureas: 0.04–9.2 nM |
| Quantified Difference | ~114-fold more potent than 1,3-dicyclohexylurea (human) |
| Conditions | Inhibition of C-terminal domain of human sEH assessed by reduction in fluorescent naphthalene aldehyde formation using PHOME substrate |
Why This Matters
Superior sEH inhibition potency enables lower dosing in inflammatory and cardiovascular disease models and provides a high-affinity probe for target validation studies.
- [1] BindingDB. BDBM50594428 CHEMBL5192349. IC50: 1.40 nM. Human sEH inhibition assay. View Source
- [2] Burmistrov V, et al. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. eScholarship, 2024. View Source
